5-Fluoro-2-(methoxycarbonyl)benzoic acid
Description
Significance of Fluorine Substitution in Aromatic Systems for Modulating Reactivity and Selectivity
The introduction of fluorine into an aromatic ring dramatically alters the electronic properties of the molecule. numberanalytics.com Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can significantly impact the reactivity and stability of the aromatic system. numberanalytics.com This can lead to increased thermal stability and resistance to oxidative degradation. numberanalytics.com Furthermore, the presence of fluorine can influence the regioselectivity of subsequent chemical reactions. For instance, in nucleophilic aromatic substitution reactions, a fluorine substituent can activate the aromatic ring, making it more susceptible to attack by nucleophiles. wyzant.com This is because fluorine's high electronegativity creates a significant partial positive charge on the carbon to which it is attached, facilitating the initial nucleophilic attack, which is often the rate-determining step. wyzant.com
The substitution of fluorine can also lead to what has been termed "fluoromaticity," where the addition of fluorine atoms introduces new π-bonding and antibonding orbitals that can further stabilize the aromatic ring. nih.gov This enhanced stability is a contributing factor to the high thermal and chemical resistance observed in many fluorinated polymers. nih.gov The strategic placement of fluorine atoms can therefore be a powerful tool for chemists to control the outcome of chemical reactions and to design molecules with specific, desirable properties.
Role of Benzoic Acid Derivatives as Versatile Synthetic Building Blocks
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. wikipedia.orgresearchgate.net The carboxylic acid group is a versatile functional group that can undergo a wide range of chemical transformations. wikipedia.org For example, it can be converted into esters, amides, acid chlorides, and anhydrides, each of which can participate in further reactions. wikipedia.org The aromatic ring of benzoic acid can also be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at different positions.
The use of benzoic acid derivatives extends to on-surface synthesis, a promising approach for creating functional molecular structures directly on a supporting surface. researchgate.net In this context, benzoic acid derivatives can act as simple building blocks for the formation of dimers, and linear or zigzag molecular rows, depending on the number and position of halogen substituents. researchgate.net The ability to use readily available benzoic acid derivatives in a variety of synthetic applications underscores their importance as foundational molecules in organic chemistry. researchgate.net
Structural Context of 5-Fluoro-2-(methoxycarbonyl)benzoic Acid within Organic Chemistry Research
This compound is a bifunctional molecule that combines the key features of a fluorinated aromatic compound and a benzoic acid derivative. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom, a carboxylic acid group, and a methoxycarbonyl group (an ester). The specific arrangement of these functional groups—a fluorine atom at the 5-position and a methoxycarbonyl group at the 2-position relative to the carboxylic acid—imparts a unique set of chemical properties and reactivity patterns.
This compound belongs to the class of organic building blocks that are valuable in medicinal chemistry and drug discovery. ossila.com The presence of both a carboxylic acid and an ester group on the same aromatic ring allows for selective reactions at either site, providing a handle for further molecular elaboration. The fluorine atom, as previously discussed, influences the electronic nature of the aromatic ring, which can in turn affect the reactivity of the other functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1427083-51-9 vwr.com |
| Molecular Formula | C₉H₇FO₄ cymitquimica.com |
| Molecular Weight | 198.1479 g/mol cymitquimica.com |
| Appearance | Solid cymitquimica.com |
| Purity | 95% vwr.com |
This table is interactive. You can sort the data by clicking on the column headers.
Overview of Research Trajectories for Fluorinated Aromatic Carboxylic Acids
Research into fluorinated aromatic carboxylic acids is a vibrant and evolving area of chemical science. hokudai.ac.jp A primary focus is the development of new and more efficient synthetic methods to access these valuable compounds. hokudai.ac.jp This includes exploring novel fluorination techniques and utilizing readily available starting materials. numberanalytics.comhokudai.ac.jp For example, recent advancements have demonstrated the successful synthesis of various fluorine-containing aromatic carboxylic acids from fluorinated aromatic compounds and carbon dioxide using an organic electrolysis method. hokudai.ac.jp
The applications of these compounds are also a major driver of research. In medicinal chemistry, fluorinated aromatic carboxylic acids are used as key intermediates in the synthesis of new drug candidates. researchgate.net The introduction of fluorine can enhance the metabolic stability and bioavailability of a drug molecule. numberanalytics.com In materials science, these compounds are used to create advanced materials with unique properties, such as fluoropolymers with high thermal stability and chemical resistance. numberanalytics.com
Current research trends also emphasize the development of more sustainable and environmentally friendly synthetic methods. numberanalytics.com This includes the use of greener reagents and reaction conditions, as well as the development of catalytic systems that can efficiently mediate fluorination reactions. numberanalytics.comthermofisher.com The continued exploration of the synthesis and applications of fluorinated aromatic carboxylic acids is expected to lead to further innovations across a wide range of scientific disciplines. numberanalytics.com
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNZPJRXBLFSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 5 Fluoro 2 Methoxycarbonyl Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives such as esters, amides, and acyl halides.
The carboxylic acid functionality of 5-Fluoro-2-(methoxycarbonyl)benzoic acid can undergo esterification with a range of alcohols and phenols to yield the corresponding diesters. A common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. smolecule.com This equilibrium-driven process typically requires the removal of water to achieve high yields.
Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. The formation of an intermediate acyl chloride or anhydride (B1165640), followed by reaction with an alcohol, is a highly effective strategy. For instance, benzoic anhydride can react with alcohols to produce benzoate (B1203000) esters and benzoic acid. wikipedia.org This principle can be applied to generate various diester derivatives from the title compound.
Table 1: Representative Esterification Reactions This table is illustrative and based on general esterification principles.
| Reactant (Alcohol/Phenol) | Catalyst/Conditions | Product |
|---|---|---|
| Ethanol (B145695) | H₂SO₄, Reflux | Methyl 2-(ethoxycarbonyl)-5-fluorobenzoate |
| Isopropanol | H₂SO₄, Reflux | Methyl 5-fluoro-2-(isopropoxycarbonyl)benzoate |
| Phenol | DCC, DMAP | Methyl 5-fluoro-2-(phenoxycarbonyl)benzoate |
| Benzyl (B1604629) Alcohol | H₂SO₄, Reflux | Methyl 2-((benzyloxy)carbonyl)-5-fluorobenzoate |
The carboxylic acid group is readily converted into amides through reaction with primary or secondary amines. A highly effective two-step method involves first converting the carboxylic acid to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com This acyl chloride then reacts rapidly with an amine to form the desired amide.
For more complex or sensitive substrates, particularly in peptide synthesis, direct coupling methods are employed. These methods use specific coupling reagents to activate the carboxylic acid in situ, allowing it to react with an amine under mild conditions. youtube.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. nih.govnih.gov Other modern reagents include uronium salts such as HCTU and HATU. uci.edu
Table 2: Common Coupling Reagents for Amidation
| Reagent | Name |
|---|---|
| DCC | Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
Table 3: Representative Amidation Reactions This table is illustrative and based on general amidation principles.
| Reactant (Amine) | Method/Reagent | Product |
|---|
The removal of the carboxylic acid group (decarboxylation) can be achieved under various conditions, leading to the formation of methyl 4-fluorobenzoate.
Thermal Decarboxylation: A classic method involves heating the sodium salt of the carboxylic acid with soda-lime (a mixture of NaOH and CaO), which promotes the elimination of carbon dioxide. youtube.com
Radical Decarboxylation: Modern methods often proceed via radical intermediates. Peroxyl radicals, for example, can induce the decarboxylation of benzoic acid. nih.gov Another approach involves the oxidative generation of an aryl radical from the carboxylic acid, which is then quenched to give the final product. rsc.org
Metal-Catalyzed Decarboxylation: Transition metals can facilitate decarboxylation under specific conditions. A notable example is the copper-catalyzed decarboxylative hydroxylation of benzoic acids, which proceeds through a light-mediated ligand-to-metal charge transfer to form an aryl radical, ultimately yielding a phenol. nih.gov While this specific reaction introduces a hydroxyl group, related metal-catalyzed protodecarboxylation reactions are also known.
The choice of method depends on the desired outcome and the tolerance of other functional groups in the molecule.
Reduction of the carboxylic acid moiety in this compound presents a challenge of selectivity due to the presence of the reducible ester group.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both the carboxylic acid and the ester group, leading to the formation of (5-fluoro-2-(hydroxymethyl)phenyl)methanol. libretexts.orgpressbooks.pub Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce a carboxylic acid under standard conditions. pressbooks.pub More selective modern methods, such as manganese-catalyzed hydrosilylation, have been developed for the reduction of benzoic acids to benzyl alcohols and may offer a pathway to selectively reduce the acid. nih.gov A direct reduction of various benzoic acids has also been achieved using a sodium borohydride–bromine system. sci-hub.se
Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is difficult as the aldehyde is more reactive than the starting acid and is typically reduced further to the alcohol. A common strategy to achieve this transformation is a two-step process. First, the carboxylic acid is converted to a more suitable derivative, such as an acid chloride or anhydride. Then, a mild, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride is used, which can reduce the derivative to the aldehyde and stop at that stage. youtube.com
Table 4: Reduction Reactions of the Carboxylic Acid Moiety
| Reagent | Expected Product(s) | Notes |
|---|---|---|
| LiAlH₄ | (5-fluoro-2-(hydroxymethyl)phenyl)methanol | Reduces both carboxylic acid and ester. pressbooks.pub |
| NaBH₄ | No reaction (at carboxylic acid) | Ester group might be slowly reduced. |
| LiAl(Ot-Bu)₃H (after conversion to acyl chloride) | Methyl 5-fluoro-2-formylbenzoate | Selective reduction to aldehyde is possible. youtube.com |
| PhSiH₃, [MnBr(CO)₅] | Methyl 5-fluoro-2-(hydroxymethyl)benzoate | Potentially selective for the carboxylic acid. nih.gov |
The carboxylic acid can be converted into more reactive acyl derivatives, which are valuable intermediates for synthesis.
Acyl Halides: The most common acyl halides are acyl chlorides, which are readily prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic substitution.
Acid Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often by heating. youtube.com To form a mixed anhydride, a more controlled approach is necessary. This is typically achieved by reacting an acyl chloride with the carboxylate salt of a different carboxylic acid. youtube.com Therefore, 5-Fluoro-2-(methoxycarbonyl)benzoyl chloride could be reacted with a carboxylate to form a mixed anhydride.
Reactions at the Methoxycarbonyl Group
The methoxycarbonyl (methyl ester) group exhibits reactivity typical of esters, primarily involving nucleophilic acyl substitution.
Hydrolysis (Saponification): The ester can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly used and involves treating the ester with an aqueous base like sodium hydroxide (B78521) (NaOH). This process is effectively irreversible as it forms the carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate, yielding the dicarboxylic acid, 2-carboxy-5-fluorobenzoic acid. libretexts.org
Transesterification: The methyl ester can be converted into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This equilibrium process, known as transesterification, is driven to completion by using a large excess of the new alcohol or by removing the methanol (B129727) as it is formed.
Reduction: As mentioned previously, strong reducing agents like LiAlH₄ will reduce the ester group to a primary alcohol. pressbooks.pub
Aminolysis: While less common than hydrolysis, esters can react with ammonia (B1221849) or primary/secondary amines to form amides, although this reaction is generally slower than the aminolysis of acyl chlorides or anhydrides. libretexts.org
Hydrolysis to the Carboxylic Acid
The methoxycarbonyl group of this compound can be hydrolyzed to the corresponding carboxylic acid, yielding 5-fluorophthalic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, or saponification, is a common method for this transformation. It involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, leading to the formation of a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final dicarboxylic acid.
Acid-catalyzed hydrolysis is an alternative route. This method typically involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. The mechanism involves protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
| Reaction | Reagents and Conditions | Product |
| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H3O+ | 5-Fluorophthalic acid |
| Acidic Hydrolysis | H2SO4 (aq), Heat | 5-Fluorophthalic acid |
Transesterification Reactions
Transesterification is a process where the methoxy (B1213986) group of the ester in this compound is exchanged with another alkoxy group from a different alcohol. This reaction is typically catalyzed by either an acid or a base.
In an acid-catalyzed transesterification, the ester is heated with a large excess of the desired alcohol in the presence of a catalytic amount of a strong acid. The mechanism is similar to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.
Base-catalyzed transesterification is also possible, often using an alkoxide that corresponds to the alcohol being used for the exchange. The reaction proceeds through a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the product, it is common to use a large excess of the reactant alcohol or to remove the methanol byproduct as it forms.
| Reaction Type | Typical Catalysts | Reactant | Potential Product |
| Acid-Catalyzed | H2SO4, TsOH | Ethanol | 5-Fluoro-2-(ethoxycarbonyl)benzoic acid |
| Base-Catalyzed | NaOEt, K2CO3 | Ethanol | 5-Fluoro-2-(ethoxycarbonyl)benzoic acid |
Amidation and Hydrazinolysis of the Ester
The ester functional group in this compound can undergo nucleophilic acyl substitution with amines or hydrazine (B178648) to form the corresponding amides or hydrazides.
Amidation typically involves the reaction of the ester with a primary or secondary amine. This reaction can be sluggish and may require elevated temperatures. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol. The carboxylic acid group present in the molecule can complicate this reaction by forming an ammonium (B1175870) carboxylate salt with the amine, potentially hindering the desired amidation of the ester. A more common approach to forming an amide from this bifunctional molecule involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, and then reacting it with an amine. For instance, treatment of 5-fluoro-2-methoxybenzoic acid with a chlorinating agent followed by an amine like 4-(aminomethyl)benzoic acid has been documented in patent literature. chemicalbook.comgoogleapis.com
Hydrazinolysis is the reaction of the ester with hydrazine (H₂NNH₂). This reaction is generally more facile than amidation with amines and can often proceed at room temperature or with gentle heating. The resulting product is a hydrazide, which is a useful intermediate for the synthesis of various heterocyclic compounds.
| Reaction | Nucleophile | Potential Product |
| Amidation | Primary or Secondary Amine (RNH2 or R2NH) | 5-Fluoro-2-(aminocarbonyl)benzoic acid derivative |
| Hydrazinolysis | Hydrazine (H2NNH2) | 5-Fluoro-2-(hydrazinocarbonyl)benzoic acid |
Reduction to Alcohol Functionality
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Both the carboxylic acid and the ester functionalities can be reduced to primary alcohols.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both carboxylic acids and esters. masterorganicchemistry.comchemistrysteps.comyoutube.comquora.comlibretexts.org Therefore, treatment of this compound with an excess of LiAlH₄ would be expected to reduce both functional groups, yielding (4-fluoro-2-(hydroxymethyl)phenyl)methanol.
| Reducing Agent | Expected Product | Functional Groups Reduced |
| Lithium Aluminum Hydride (LiAlH4) | (4-Fluoro-2-(hydroxymethyl)phenyl)methanol | Both carboxylic acid and ester |
| Selective Reagents (hypothetical) | 2-Fluoro-5-(hydroxymethyl)benzoic acid | Ester only |
Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) reactions on the benzene ring of this compound are directed by the electronic effects of the three substituents.
Directing Effects of Fluoro, Methoxycarbonyl, and Carboxylic Acid Groups
The regiochemical outcome of an EAS reaction is determined by the combined influence of the activating/deactivating and directing effects of the substituents already present on the ring.
Fluoro Group (-F): The fluorine atom at the C5 position is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during the attack at these positions. libretexts.org Relative to the C5 position, the ortho positions are C4 and C6, and the para position is C2.
Methoxycarbonyl Group (-COOCH₃): The methoxycarbonyl group at the C2 position is a deactivating group. Both the carbonyl and the ether oxygen pull electron density away from the ring inductively. It acts as a meta-director, directing incoming electrophiles to the C4 and C6 positions relative to its own position.
Carboxylic Acid Group (-COOH): The carboxylic acid group at the C1 position is also a deactivating and meta-directing group for similar reasons as the ester group. It directs incoming electrophiles to the C3 and C5 positions.
Considering the combined effects, the C5 position is already substituted. The fluoro group at C5 directs towards C2, C4, and C6. The methoxycarbonyl group at C2 directs towards C4 and C6. The carboxylic acid at C1 directs towards C3 and C5. There is a strong directing consensus for substitution at the C4 and C6 positions, which are ortho to the fluorine and meta to the ester. Substitution at the C3 position, which is meta to the carboxylic acid, is also a possibility, though likely less favored due to the single directing influence.
Regioselectivity Studies in Nitration, Halogenation, and Sulfonation
Specific experimental studies on the electrophilic aromatic substitution of this compound are scarce in peer-reviewed literature. However, the regioselectivity can be predicted based on the directing effects discussed above and by analogy to similar systems.
Nitration: The nitration of fluorotoluenes has been studied and shows that the directing effect of the fluorine atom can be very strong. rsc.org For this compound, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group primarily at the C4 or C6 positions.
Halogenation: Halogenation, for example with bromine in the presence of a Lewis acid catalyst, would also be expected to occur at the C4 or C6 positions. The existence of compounds like 2-bromo-5-fluorobenzoic acid in chemical supplier catalogs indicates that halogenation of related fluorobenzoic acids is a known transformation. epa.gov
Sulfonation: Sulfonation with fuming sulfuric acid would likely follow the same regiochemical preference, leading to the formation of sulfonic acid derivatives at the C4 or C6 positions.
In all these reactions, a mixture of isomers is possible, and the precise ratio would depend on the specific reaction conditions and the subtle interplay of steric and electronic factors.
| Reaction | Typical Reagents | Predicted Major Product(s) |
| Nitration | HNO3, H2SO4 | 4-Nitro-5-fluoro-2-(methoxycarbonyl)benzoic acid and/or 6-Nitro-5-fluoro-2-(methoxycarbonyl)benzoic acid |
| Bromination | Br2, FeBr3 | 4-Bromo-5-fluoro-2-(methoxycarbonyl)benzoic acid and/or 6-Bromo-5-fluoro-2-(methoxycarbonyl)benzoic acid |
| Sulfonation | SO3, H2SO4 | 5-Fluoro-2-(methoxycarbonyl)-4-sulfobenzoic acid and/or 5-Fluoro-2-(methoxycarbonyl)-6-sulfobenzoic acid |
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene Ring
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aromatic rings, especially those bearing halogen substituents. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.
Activation by Electron-Withdrawing Groups
The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring towards attack by a nucleophile. masterorganicchemistry.com In the case of this compound, both the methoxycarbonyl group (-COOCH₃) and the carboxylic acid group (-COOH) serve as EWGs.
These groups activate the fluorinated benzene ring in two primary ways:
Inductive and Resonance Effects : The carbonyl and carboxyl groups withdraw electron density from the benzene ring through both inductive and resonance effects. This polarization makes the ring carbons, particularly the one bonded to the fluorine (C5), more electrophilic and susceptible to nucleophilic attack.
Stabilization of the Intermediate : The EWGs effectively stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer intermediate. masterorganicchemistry.com The negative charge can be delocalized onto the oxygen atoms of the carbonyl and carboxyl groups, lowering the activation energy of this rate-determining step.
The fluorine atom, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, thus accelerating the initial attack. masterorganicchemistry.com
Reactivity with Various Nucleophiles
The activated nature of the fluorinated ring in this compound allows it to react with a diverse range of nucleophiles. While specific studies on this exact molecule are limited, its reactivity can be inferred from research on structurally similar compounds, such as other ortho-fluorobenzoic acids.
Organometallic reagents, including Grignard and organolithium reagents, have been shown to effectively displace the fluoro group in unprotected 2-fluorobenzoic acids to form new carbon-carbon bonds. researchgate.net This substitution occurs readily without the need for a metal catalyst or protection of the carboxylic acid group. researchgate.net Similarly, lithioamides can be used to introduce nitrogen-based nucleophiles, yielding N-aryl and N-alkyl anthranilic acid derivatives. researchgate.net Other classes of nucleophiles, such as azoles and amines, are also competent partners in the SNAr of electron-deficient fluoroarenes, often facilitated by photoredox catalysis under mild conditions. nih.gov
The table below summarizes the expected reactivity of this compound with various nucleophiles based on established transformations of analogous compounds.
| Nucleophile Class | Example Nucleophile | Expected Product Type | Reference for Analogy |
|---|---|---|---|
| Organometallic Reagents | Aryl Grignard (ArMgBr) | Aryl-substituted benzoic acid derivative | researchgate.net |
| Organometallic Reagents | Alkyllithium (RLi) | Alkyl-substituted benzoic acid derivative | researchgate.net |
| Amides | Lithium dialkylamide (LiNR₂) | N,N-dialkylamino-substituted benzoic acid derivative | researchgate.net |
| Amines | Primary/Secondary Amines (RNH₂, R₂NH) | Amino-substituted benzoic acid derivative | nih.gov |
| Azoles | Imidazole | Imidazolyl-substituted benzoic acid derivative | nih.gov |
| Alkoxides | Sodium Methoxide (NaOMe) | Methoxy-substituted benzoic acid derivative | masterorganicchemistry.com |
Metal-Catalyzed Coupling Reactions of the Aromatic Ring
Beyond SNAr, the aromatic ring of this compound and its derivatives can be functionalized through various metal-catalyzed coupling reactions, offering powerful tools for constructing complex molecular architectures.
C-H Activation and Functionalization Strategies
Transition-metal-catalyzed C-H activation has become a prominent strategy for the direct functionalization of otherwise inert C-H bonds. acs.orgrsc.org In molecules containing a directing group, such as a carboxylic acid, this functionalization can be achieved with high regioselectivity. For this compound, the carboxylic acid group at the C2 position can act as an endogenous directing group, facilitating the activation of the adjacent C-H bond at the C3 position via the formation of a five-membered metallacycle intermediate.
A pertinent example is the reaction of the related compound, 5-fluoro-2-methylbenzoic acid, with saturated ketones. ossila.com In a bimetallic system using iridium (Ir) and copper (Cu) catalysts, an oxidative annulation occurs between the C-H bond ortho to the carboxylic acid and the ketone's enolate, forming a 3-substituted phthalide (B148349). ossila.com This type of C-H/O-H annulation demonstrates a powerful strategy for building heterocyclic scaffolds from benzoic acid precursors. It is highly probable that this compound would undergo similar directed C-H functionalization at the C3 position.
| Reaction Type | Catalyst System (Example) | Reactant Partner | Expected Functionalization Site | Product Type | Reference for Analogy |
|---|---|---|---|---|---|
| Oxidative C-H/O-H Annulation | Ir/Cu | Saturated Ketones | C3-H | Phthalide derivative | ossila.com |
| C-H Arylation | Pd(OAc)₂ | Aryl Halides | C3-H | 3-Aryl substituted benzoic acid | acs.org |
Heck, Sonogashira, and Buchwald-Hartwig Type Couplings with Halogenated Derivatives
The Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions are cornerstone palladium-catalyzed cross-couplings for forming C-C, C-C (alkyne), and C-N/C-O bonds, respectively. researchgate.netarkat-usa.orgmdpi.com These reactions typically require an aryl halide or pseudohalide as a coupling partner. While the C-F bond is generally unreactive under these conditions, halogenated derivatives of this compound (e.g., where an iodine or bromine atom is introduced at the C3 or C4 position) would be excellent substrates for these transformations.
Heck Reaction : Couples an aryl halide with an alkene to form a substituted alkene. mdpi.com
Sonogashira Reaction : Couples an aryl halide with a terminal alkyne, providing access to aryl-alkyne structures. nih.gov
Buchwald-Hartwig Amination : Couples an aryl halide with an amine or alcohol to form C-N or C-O bonds, a method that has largely superseded harsher, traditional methods like the Ullmann condensation. mdpi.com
The following table illustrates the potential products from these coupling reactions using a hypothetical iodo-derivative of the title compound, where the iodine atom would be the reactive site for the palladium catalyst.
| Reaction Name | Coupling Partner | Catalyst System (General) | Bond Formed | Expected Product from a Halogenated Derivative |
|---|---|---|---|---|
| Mizoroki-Heck | Alkene (H₂C=CHR) | Pd catalyst, Base | C-C (sp²-sp²) | A vinyl-substituted benzoic acid derivative |
| Sonogashira | Terminal Alkyne (HC≡CR) | Pd catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) | An alkynyl-substituted benzoic acid derivative |
| Buchwald-Hartwig | Amine (R₂NH) or Alcohol (ROH) | Pd catalyst, Ligand, Base | C-N or C-O | An amino- or alkoxy-substituted benzoic acid derivative |
Advanced Spectroscopic Characterization Methodologies
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule.
The IR spectrum of 5-Fluoro-2-(methoxycarbonyl)benzoic acid is expected to show several characteristic absorption bands corresponding to its functional groups. The presence of two different carbonyl groups (carboxylic acid and ester) and other key bonds can be confirmed by their specific vibrational frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, due to hydrogen bonding |
| Aromatic Ring | C-H stretch | 3000-3100 | Sharp, medium intensity |
| Ester (Methyl) | C-H stretch | 2850-2960 | Sharp, medium intensity |
| Ester | C=O stretch | ~1720-1740 | Strong, sharp |
| Carboxylic Acid | C=O stretch | ~1680-1710 | Strong, sharp (often overlaps with ester) |
| Aromatic Ring | C=C stretch | 1450-1600 | Multiple bands, variable intensity |
| Aryl-Fluorine | C-F stretch | 1210-1270 | Strong, sharp |
| Carboxylic Acid/Ester | C-O stretch | 1200-1320 | Two strong bands expected |
| Expected wavenumber ranges are based on standard IR correlation tables and data from related compounds like benzoic acid and fluorobenzoic acids. nist.govresearchgate.netdocbrown.info |
In the solid state, carboxylic acids like this one typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the IR spectrum. The O-H stretching vibration of the carboxylic acid group becomes exceptionally broad, appearing in the 2500-3300 cm⁻¹ region, and often obscuring the aromatic C-H stretches. docbrown.info This broadening is a hallmark of strong hydrogen bonding. Furthermore, this dimerization can cause a shift in the C=O stretching frequency of the carboxylic acid to a lower wavenumber compared to its monomeric form.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique yields exact bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
As of this writing, a solved crystal structure for This compound is not publicly available in crystallographic databases. However, analysis of closely related isomers provides insight into the likely structural features. For example, studies on other fluorinated benzoic acid derivatives often reveal the formation of planar, hydrogen-bonded dimers where two molecules are linked via their carboxylic acid groups. The analysis would also precisely determine the dihedral angles between the plane of the benzene (B151609) ring and the planes of the carboxylic acid and methoxycarbonyl substituents, revealing any steric-induced twisting of the functional groups out of the ring plane.
Analysis of Molecular Geometry and Conformation
The molecular geometry and preferred conformation of this compound are dictated by the spatial arrangement of its constituent atoms and the rotational freedom around its single bonds. The benzene ring provides a rigid scaffold, while the carboxylic acid and methoxycarbonyl substituents can exhibit rotational isomerism.
X-ray crystallography studies on analogous compounds, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, reveal that the benzene ring and the methoxycarbonyl group are nearly coplanar. nih.gov This planarity is attributed to the stabilizing effect of π-conjugation between the aromatic ring and the carbonyl group of the ester. However, the carboxylic acid group is often observed to be twisted out of the plane of the benzene ring. nih.gov For 2-fluoro-4-(methoxycarbonyl)benzoic acid, a dihedral angle of approximately 20.2° between the carboxylic acid group and the benzene ring has been reported. nih.gov
In the case of this compound, a similar conformational preference is anticipated. The methoxycarbonyl group at the 2-position is likely to be nearly coplanar with the benzene ring to maximize resonance stabilization. The carboxylic acid group at the 1-position will likely be rotated out of the ring plane due to steric hindrance from the adjacent methoxycarbonyl group. The presence of the fluorine atom at the 5-position is not expected to significantly alter the fundamental conformational preferences of the substituent groups, which are primarily governed by steric and electronic effects within the 1,2-disubstituted pattern.
Computational modeling, employing methods such as Density Functional Theory (DFT), can provide further insights into the potential energy surface and the relative stabilities of different conformers in the gas phase and in solution. These calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.
Investigation of Intermolecular Interactions (e.g., C-H...F-C, C-F...F-C Hydrogen Bonding)
The presence of a fluorine atom and multiple oxygen atoms in this compound gives rise to a variety of non-covalent intermolecular interactions that are crucial in determining its crystal packing and macroscopic properties.
C-F...F-C Interactions: The existence and nature of C-F...F-C contacts are a subject of ongoing discussion in structural chemistry. researchgate.net These are generally considered to be weak, primarily driven by electrostatic and dispersion forces, and can influence the supramolecular assembly in fluorine-rich compounds.
Conventional Hydrogen Bonding: More significant are the classical hydrogen bonds involving the carboxylic acid group. In the solid state, carboxylic acids typically form strong O-H...O hydrogen bonds, leading to the formation of centrosymmetric dimers. researchgate.net This is a highly probable and dominant interaction for this compound, creating a stable, dimeric supramolecular synthon.
The interplay of these various weak and strong intermolecular interactions dictates the final three-dimensional arrangement of the molecules in the crystal.
Hyphenated Chromatographic-Spectroscopic Techniques
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are essential for the purity determination and impurity profiling of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization to a more volatile ester or silyl (B83357) derivative may be necessary to improve its chromatographic behavior and prevent thermal decomposition in the injector and column.
The primary application of GC-MS in this context is to determine the purity of the main compound and to identify and quantify any volatile impurities. These impurities could include residual solvents from the synthesis, starting materials, or volatile by-products. The mass spectrometer provides fragmentation patterns for each separated component, which allows for their structural elucidation and confident identification.
Illustrative GC-MS Data Table for Purity Analysis:
| Retention Time (min) | Detected Ion (m/z) | Tentative Identification | Area % |
| 5.8 | 43, 73 | Acetone (Solvent) | 0.05 |
| 8.2 | 154, 139 | 5-Fluoro-2-methylbenzoic acid (By-product) | 0.15 |
| 10.5 | 198, 167, 139 | This compound | 99.7 |
| 11.1 | 212, 181, 153 | Dichloro-derivative (Impurity) | 0.10 |
This table is for illustrative purposes only and does not represent actual experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Non-Volatile Impurity Analysis
LC-MS is the premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without derivatization. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities. nih.gov
This method is particularly effective for identifying and quantifying non-volatile impurities such as regioisomers, over-fluorinated or under-fluorinated analogues, and products of side reactions that are structurally similar to the main compound. Reversed-phase liquid chromatography is typically employed, with a mobile phase consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol (B129727), and an acid modifier such as formic acid to ensure good peak shape for the acidic analyte.
Illustrative LC-MS Data Table for Impurity Profiling:
| Retention Time (min) | [M-H]⁻ (m/z) | Proposed Formula | Tentative Identification | Area % |
| 4.2 | 197.0256 | C9H6FO4 | This compound | 99.6 |
| 3.8 | 197.0255 | C9H6FO4 | Isomeric Impurity (e.g., 2-Fluoro-5-(methoxycarbonyl)benzoic acid) | 0.2 |
| 4.5 | 183.0100 | C8H4FO4 | Decarboxylated Impurity | 0.1 |
| 5.1 | 215.0205 | C9H5F2O4 | Difluorinated Impurity | 0.1 |
This table is for illustrative purposes only and does not represent actual experimental data. Predicted collision cross section (CCS) values can also be used as an additional parameter for compound identification. uni.lu
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. These methods provide insights into molecular geometry, orbital energies, charge distributions, and spectroscopic characteristics that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) has become a primary method for computational chemists due to its favorable balance of accuracy and computational cost. inpressco.com For a molecule like 5-Fluoro-2-(methoxycarbonyl)benzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine its most stable three-dimensional structure. inpressco.comresearchgate.net This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzoic acid derivatives have shown how substituents influence the planarity of the phenyl ring and the orientation of the carboxylic acid and ester groups. actascientific.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Benzoic Acids (Calculated using DFT B3LYP/6-31G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Benzoic Acid | -7.12 | -1.25 | 5.87 |
| 4-Fluorobenzoic Acid | -7.28 | -1.39 | 5.89 |
| 4-Nitrobenzoic Acid | -8.21 | -3.01 | 5.20 |
| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.00 |
This table presents illustrative data from computational studies on related molecules to demonstrate the expected trends. Actual values for this compound would require specific calculations.
Charge Distribution Analysis (Mulliken, Natural Population Analysis)
Understanding the distribution of electron density within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two common methods for assigning partial atomic charges from quantum chemical calculations. nih.govamazonaws.com While Mulliken charges are computationally simple, they can be sensitive to the choice of basis set. amazonaws.com NPA is generally considered more robust and provides a more chemically intuitive picture of charge distribution. nih.govresearchgate.net In this compound, the electronegative fluorine and oxygen atoms are expected to carry significant negative partial charges, while the adjacent carbon atoms and the carboxylic proton will be electropositive. This charge distribution is crucial for understanding its electrostatic potential and how it interacts with other molecules.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Benzoic Acid Derivative
| Atom | Mulliken Charge (a.u.) |
| Carboxylic Oxygen (C=O) | -0.55 |
| Carboxylic Oxygen (O-H) | -0.60 |
| Carboxylic Carbon | +0.75 |
| Carboxylic Hydrogen | +0.45 |
| Fluorine | -0.30 |
This table provides representative values based on calculations of similar molecules to illustrate expected charge distributions. actascientific.comresearchgate.net Specific values for this compound would necessitate direct computation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and compared with experimental data to aid in structure elucidation. iosrphr.orgnih.gov For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted shifts would be influenced by the electronic environment of each nucleus, including the deshielding effects of the aromatic ring and the electron-withdrawing substituents. units.it
Mechanistic Studies of Reactions Involving this compound
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.
Transition State Analysis for Key Synthetic Steps
A key synthetic step involving a molecule like this compound could be its formation via esterification of 5-fluorophthalic acid or a related reaction. Transition state analysis for such a reaction would involve locating the saddle point on the potential energy surface that connects the reactants and products. This is achieved by optimizing the geometry to a first-order saddle point, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org The energy of this transition state determines the activation energy of the reaction, providing insight into the reaction rate. researchgate.net For instance, in the esterification of a fluorinated benzoic acid, the transition state would likely involve the nucleophilic attack of methanol (B129727) on the protonated carbonyl carbon of the carboxylic acid. researchgate.netrsc.org Computational analysis of this transition state would reveal the precise geometry of the interacting molecules and the energetic barrier that must be overcome for the reaction to proceed. rsc.org
Elucidation of Regioselectivity and Stereoselectivity through Computational Models
Computational models are essential tools for predicting and understanding the outcomes of chemical reactions where multiple products can be formed. In the context of substituted aromatic compounds like this compound, these models can elucidate the principles governing regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the resulting bonds and atoms).
While specific computational studies on the regioselectivity and stereoselectivity of this compound are not extensively documented in public literature, the methodologies are well-established. Density Functional Theory (DFT) calculations are commonly employed to model reaction pathways. By calculating the activation energies for the formation of different possible regioisomers or stereoisomers, researchers can predict which product is kinetically favored. For instance, in reactions involving electrophilic aromatic substitution on a molecule with multiple activating or deactivating groups, computational models can quantify the electronic effects (inductive and resonance) and steric hindrance at each potential reaction site.
In a related context, the hypervalent iodine catalyst-catalyzed nucleophilic fluorination of unsaturated amides to form 5-fluoro-2-oxazoline derivatives involves a proposed mechanism with a fluorination/1,2-aryl migration/cyclization cascade. Computational modeling of such a cascade for a substrate related to this compound would involve mapping the potential energy surface for each step to determine the most likely sequence and stereochemical outcome.
Understanding the "Ortho-Fluorine Effect" in C-H Activation
The "ortho-fluorine effect" refers to the influence of a fluorine atom positioned ortho to a directing group on the efficiency and outcome of C–H activation reactions. Computational models, particularly DFT, have been instrumental in understanding this phenomenon. The success of transition metal-catalyzed ortho-directed C–H activation can be significantly affected by interactions between the directing group and adjacent groups. nih.gov
Computational studies on fluoroarenes reveal that fluorine substitution alters the carbon-hydrogen bond dissociation energies (BDEs). C–H bonds ortho to a fluorine atom are generally weaker and more acidic than those in meta or para positions, making them more susceptible to cleavage by a metal catalyst. acs.org DFT calculations show that for fluorinated benzenes, ortho fluorine substituents are estimated to decrease the pKₐ by approximately 5.2 units, a much greater effect than meta (3.0) or para (1.4) substituents. acs.org This enhanced acidity facilitates the C-H activation step.
A substrate-only computational model can be used to predict reactivity based on simple descriptors like torsional angles and the associated energy required to adopt the conformation necessary for metallacycle formation. nih.gov For a molecule like this compound, the directing group would be the carboxylic acid. The ortho-methoxycarbonyl group, however, presents significant steric hindrance. A key aspect of the "ortho effect" in this context is the interplay between the electronic activation provided by the fluorine and the steric hindrance from the neighboring ester group. DFT calculations can quantify this by determining the rotational energy barrier (ΔGrot) for the directing group to align for C-H activation. A large energy barrier would predict reduced reactivity. nih.gov In some cases, the steric effect of ortho substituents is a dominant factor in the stability of C-C bond activation products. utexas.edu
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a solid-state crystal lattice is governed by a network of intermolecular interactions. While the specific crystal structure of this compound is not publicly available, a detailed analysis of its isomer, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provides significant insight into the expected interactions and packing motifs. nih.gov
The study of intermolecular interactions is crucial as it influences physical properties such as melting point, solubility, and crystal morphology. Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these interactions within a crystal lattice. nih.gov
Analysis of Weak Interactions in Solid State (C-F...X, C-H...X Interactions)
Weak intermolecular interactions play a critical role in the stabilization of crystal structures. In fluorinated organic molecules, interactions involving the fluorine atom, such as C—F⋯H and C—F⋯F, are of particular interest, alongside more conventional C—H⋯O and π–π stacking interactions.
Table 1: Hydrogen-Bond Geometry (Å, °) for 2-Fluoro-4-(methoxycarbonyl)benzoic acid nih.gov Data presented for an isomeric compound as a reference.
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
| O2—H2A⋯O1 | 0.82 | 1.86 | 2.672 (4) | 170 |
| C9—H9A⋯F1 | 0.96 | 2.54 | 3.278 (5) | 134 |
| C3—H3A⋯O3 | 0.93 | 2.53 | 3.325 (4) | 144 |
D: donor atom; H: hydrogen atom; A: acceptor atom.
This table showcases a strong, nearly linear classical hydrogen bond forming the carboxylic acid dimer (O—H⋯O) and weaker C—H⋯F and C—H⋯O interactions that link these dimers together.
Periodic DFT Calculations for Crystalline Systems
Periodic Density Functional Theory (DFT) is a powerful computational method for studying crystalline materials. Unlike molecular DFT, which treats single molecules in the gas phase, periodic DFT accounts for the repeating, long-range order of a crystal lattice. This approach can be used to predict and refine crystal structures, calculate thermodynamic stabilities of different polymorphs, and simulate spectroscopic data (like solid-state NMR) for comparison with experimental results. nih.gov
For pharmaceutical molecules like benzoic acid derivatives, periodic DFT can be used to construct potential crystal structures de novo, which are then optimized to find the most stable packing arrangements. nih.gov This methodology is also applied to understand the thermodynamic relationships between different crystalline forms (polymorphs) or between a drug and its co-former in a co-crystal. nih.govrsc.org For instance, solid-state DFT computations have been used to quantify the non-covalent interactions in cocrystals of 5-Fluorouracil and various hydroxybenzoic acids, correlating the calculated lattice energies with physical properties like solubility. rsc.org
While specific periodic DFT studies on this compound have not been identified, the application of this method would allow for the determination of its theoretical crystal structure, lattice energy, and the relative stability of potential polymorphs, providing a deeper understanding of its solid-state properties.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For this compound, the key torsional angles are those defining the orientation of the carboxylic acid and methoxycarbonyl groups relative to the benzene (B151609) ring.
Computational studies on related molecules, such as 2-fluorobenzoic acid and methyl 2-fluorobenzoate, provide insight into the likely conformational preferences. rsc.org The orientation of the carboxylic acid group is particularly important. It can exist in a cis or trans conformation, referring to the dihedral angle of the O=C-O-H bond. In many ortho-substituted benzoic acids, a cis conformer can be stabilized by an intramolecular hydrogen bond between the carboxylic proton and the ortho substituent. mdpi.com For this compound, this would be an interaction between the carboxylic acid proton and the ester's carbonyl oxygen.
The relative energies of these different conformers can be calculated using quantum chemical methods. mdpi.com The most stable conformer represents the global minimum on the potential energy surface, while other, less stable conformers exist as local minima. The energy barriers between these conformers determine the rate of interconversion. For example, in 2-fluoro-4-hydroxy benzoic acid, computational analysis identified eight distinct conformers with varying stabilities based on the orientation of the hydroxyl and carboxylic acid groups. mdpi.com Similarly, a comprehensive conformational analysis of this compound would map its potential energy landscape to identify stable conformers and the transition states connecting them.
Molecular Dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are less commonly applied to small, relatively rigid molecules like this one, but could be used to study its behavior in solution or its interactions with larger biological molecules.
Table 2: Calculated Conformational Data for Related Benzoic Acid Derivatives Data presented for analogous compounds to illustrate computational findings.
| Compound | Method | Most Stable Conformer | Key Finding | Reference |
| 2-Fluorobenzoic Acid | DFT/B3LYP | Planar, trans (C=O away from F) | Intramolecular H-bond in cis conformer is destabilizing compared to dimer formation in crystal. | |
| Methyl 2-Fluorobenzoate | LIS / ab initio | Planar, trans (C=O away from F) | The trans conformer is more stable, predominating in most solvents. | rsc.org |
| 2-F-4-OH Benzoic Acid | DFT / Matrix Isolation IR | trans-COOH (intramolecular H-bond in COOH group) | Eight conformers identified; irradiation can induce conformational switching. | mdpi.com |
Advanced Applications in Organic Synthesis and Materials Science
Building Block for Complex Organic Synthesis
The compound serves as a foundational element for constructing more intricate molecular architectures, finding potential applications across several high-tech industries.
Fluorinated benzoic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. lookchem.comkaibangchem.com The introduction of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate. nih.govacs.org While specific drugs derived directly from 5-Fluoro-2-(methoxycarbonyl)benzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The general class of fluorobenzoic acids is used as starting materials for anti-inflammatory and anti-cancer agents. kaibangchem.compreprints.org
In the agrochemical sector, fluorinated compounds account for a significant portion of products in development, used in high-efficacy, low-toxicity herbicides and insecticides. kaibangchem.comworldscientific.com The presence of the fluorine atom in the structure of this compound suggests its potential as a precursor for novel agrochemicals.
The dual functionality of this compound, possessing both a carboxylic acid and an ester, allows for the construction of various heterocyclic systems. The carboxylic acid can be converted to an acyl chloride or activated with coupling agents to react with binucleophiles, leading to the formation of heterocycles. For instance, related fluorinated benzoic acids have been used to synthesize benzoxazepinones, which are potent kinase inhibitors, through intramolecular substitution reactions. google.com Similarly, the compound could be utilized in the synthesis of phthalide (B148349) derivatives, a bicyclic heterocycle found in some dyes and fungicides. nih.gov
The development of enzyme inhibitors is a cornerstone of modern drug discovery. Fluorinated molecules are often designed to mimic natural substrates while exhibiting enhanced binding or resistance to metabolic degradation. mdpi.com Sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs for type II diabetes, often feature a fluorinated aromatic component. researchgate.netacs.org While direct synthesis of SGLT2 inhibitors from this compound is not explicitly detailed in the literature, the core structure is relevant. The synthesis of these inhibitors often involves the coupling of a fluorinated aromatic piece with a glucose derivative. acs.org The fluorophenyl group can enhance the inhibitory activity and pharmacokinetic profile of the final drug molecule. researchgate.net
Benzoic acid derivatives have been utilized as components in functional materials such as polymers and coatings to impart specific properties. For example, benzoic acid-terminated oligoesters can act as melt flow modifiers in thermoplastic coatings. sigmaaldrich.com The incorporation of fluorine into polymers can enhance thermal stability and chemical resistance. chemimpex.com Therefore, this compound presents itself as a potential monomer or additive in the synthesis of specialty polymers and high-performance coatings where such enhanced properties are desirable.
Rational Design of Fluorinated Molecules
The deliberate incorporation of fluorine into a molecule is a key strategy in modern chemistry to fine-tune its properties for a specific application.
The fluorine atom in this compound exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the entire molecule. nih.gov This effect modulates the acidity (pKa) of the carboxylic acid group and influences the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions. acs.org The high electronegativity of fluorine can deactivate the aromatic ring towards oxidative metabolism, which is a beneficial property in drug design. acs.org This deactivation can also direct the position of further chemical modifications on the benzene (B151609) ring. The understanding of these electronic effects allows chemists to rationally design molecules with desired reactivity and metabolic profiles. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1427083-51-9 |
| Molecular Formula | C₉H₇FO₄ |
| Molecular Weight | 198.15 g/mol |
| Appearance | Solid |
Source: worldscientific.com
Use in Fragment-Based Drug Discovery and Medicinal Chemistry Research
Fragment-based drug discovery (FBDD) has gained significant traction as a powerful and efficient strategy for identifying lead compounds. This approach involves screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. These initial hits are then elaborated and optimized to develop high-affinity ligands. This compound and its derivatives are well-suited for inclusion in fragment libraries due to their desirable physicochemical properties.
The presence of both a carboxylic acid and a methyl ester group provides multiple points for potential modification and linking, allowing for the rapid generation of a diverse range of analogs. The fluorine substituent can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability. While direct research specifically detailing the inclusion of this compound in FBDD campaigns is not extensively documented in publicly available literature, the utility of closely related fluorinated benzoic acid derivatives is well-established. For instance, fluorinated benzoic acid building blocks are utilized as synthesis intermediates for active pharmaceutical ingredients (APIs) and as substrates in organic synthesis for drug discovery. nih.gov
In medicinal chemistry, the structural motif of this compound is found within more complex biologically active molecules. For example, a related compound, 5-Fluoro-2-methoxybenzoic acid, serves as a key starting material for the synthesis of Pirtobrutinib. enantilabs.com Pirtobrutinib is a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia. enantilabs.com This underscores the importance of the fluorinated methoxybenzoic acid scaffold in the development of targeted therapies. Derivatives of similar fluorinated benzoic acids have been investigated as inhibitors of HIV-1 integrase and as agents that interact with microtubules, suggesting a broad potential for this class of compounds in antiviral and anticancer research. ossila.com
Synthesis of Fluorinated Analogs for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead molecule and the subsequent evaluation of its biological effects allow medicinal chemists to identify key structural features responsible for potency, selectivity, and pharmacokinetic properties. The introduction of fluorine into a molecule can have a profound impact on its biological activity, and this compound serves as an excellent starting point for the synthesis of fluorinated analogs for SAR studies. nih.gov
The fluorine atom can alter the acidity of the carboxylic acid group, influence the conformation of the molecule, and block metabolic pathways, leading to improved drug-like properties. While specific examples of SAR studies originating directly from this compound are not prevalent in the literature, the general strategy is widely applied. For instance, a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, has been used to prepare novel diazepinylbenzoic acid retinoid-X-receptor antagonists, which are being investigated as potential treatments for obesity and diabetes. nih.gov The synthesis of a series of analogs with varying substituents would be a logical step in optimizing the activity of such compounds.
The general principle involves using the carboxylic acid and methyl ester functionalities of this compound as handles to introduce a variety of chemical groups. The resulting library of fluorinated analogs can then be screened to determine the impact of these modifications on biological activity. This iterative process of synthesis and testing is fundamental to the development of new therapeutic agents.
Applications in Catalyst Design and Ligand Development
The development of novel catalysts and ligands is a driving force in modern organic chemistry, enabling the efficient and selective synthesis of complex molecules. The electronic properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. The introduction of fluorine atoms into a ligand can significantly modulate its electronic character, making fluorinated compounds valuable targets in catalyst development.
Synthesis of Fluorinated Ligands for Asymmetric Catalysis
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. The synthesis of enantiomerically pure compounds often relies on the use of chiral ligands that can effectively transfer their stereochemical information to the substrate.
While direct reports on the use of this compound for the synthesis of fluorinated ligands for asymmetric catalysis are limited, its structure presents a viable starting point for such endeavors. The carboxylic acid and ester groups can be chemically transformed into coordinating groups capable of binding to a metal center. The fluorine atom, with its strong electron-withdrawing nature, can influence the electronic environment of the metal, thereby affecting the catalytic activity and enantioselectivity of the resulting complex. The development of new fluorinated ligands is an active area of research, as they can offer unique advantages in asymmetric transformations. encyclopedia.pub
Role in Modifying Catalyst Performance and Selectivity
The performance of a catalyst is intricately linked to the properties of its ligands. By systematically modifying the structure of a ligand, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its performance for a specific reaction. The incorporation of fluorine into a ligand framework, for which this compound could serve as a precursor, can have a significant impact on catalyst performance and selectivity.
Future Research Directions and Emerging Methodologies
Development of More Sustainable and Greener Synthetic Routes
The synthesis of complex fluorinated aromatic compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic pathways. Key areas of interest include:
Transition-Metal-Free Fluorination: Exploring methods like the nucleophilic fluorination of 1-arylbenziodoxolones, which can be prepared from 2-iodobenzoic acid precursors, offers a pathway that avoids heavy metals. arkat-usa.orgresearchgate.net
Green Solvents: Shifting from traditional organic solvents to more sustainable alternatives, such as water or bio-derived solvents, is a central goal of green chemistry. rsc.org Research into micellar catalysis using surfactants can facilitate reactions of hydrophobic compounds like benzoic acid derivatives in an aqueous medium. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic cycles that minimize the use of stoichiometric reagents. mdpi.com
Exploration of Novel Catalytic Systems for Functionalization
The functional groups of 5-Fluoro-2-(methoxycarbonyl)benzoic acid offer multiple sites for catalytic modification. Future work will aim to discover novel catalysts that can selectively target these sites.
C-H Bond Functionalization: Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. researchgate.net For instance, bimetallic systems, such as Ir/Cu, have been used for the oxidative C-H/O-H annulation of benzoic acids with ketones to produce phthalides. researchgate.net Similarly, electrochemically driven Iridium(III)-catalyzed annulation of benzoic acids with alkynes presents a sustainable method for creating isocoumarin (B1212949) derivatives without stoichiometric chemical oxidants. nih.govacs.org Such strategies could be adapted to functionalize the aromatic ring of the target molecule.
Decarboxylative Functionalization: The carboxylic acid group can be used as a handle for introducing new functionalities. While thermal decarboxylative cross-couplings often require high temperatures, new photoinduced methods are being developed. acs.org A strategy involving a photoinduced ligand-to-metal charge transfer has enabled the decarboxylative fluorination of benzoic acids under milder conditions. acs.org
Photocatalysis in Aqueous Media: Combining the properties of photoactive metal complexes with the self-organizing nature of surfactants can create nanoscale reactors for photocatalysis in water. cnr.it This approach could enable green transformations of water-insoluble substrates like this compound.
Table 2: Examples of Catalytic Systems for Benzoic Acid Derivatives
| Catalytic System | Reaction Type | Substrate Example | Product Class | Reference |
| [Cp*IrCl₂]₂ / Electricity | C-H Annulation | Benzoic Acids & Alkynes | Isocoumarins | nih.govacs.org |
| Ir/Cu Bimetallic | C-H/O-H Annulation | Benzoic Acids & Ketones | Phthalides | researchgate.net |
| High-Valent Copper Complex | Decarboxylative Fluorination | Benzoic Acids | Aryl Fluorides | acs.org |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is an increasingly vital tool for accelerating chemical research. researchopenworld.com For this compound, modeling can provide deep insights into its behavior.
Predicting Reactivity: Computational models can examine how the fluorine atoms on aromatic compounds affect the molecule's stability and reaction site selectivity for nucleophilic aromatic substitution reactions. digitellinc.com
Simulating Interactions: All-atom molecular dynamics (MD) simulations are powerful for understanding complex molecular phenomena. researchopenworld.comnih.govnih.govfigshare.comacs.org This technique could be used to model how this compound interacts with catalysts, solvents, or biological macromolecules, guiding the design of new materials or drug candidates. For example, MD simulations have been used to probe the interactions between peptides and drug molecules in delivery systems. nih.gov
Designing Synthetic Pathways: By calculating the energy barriers of potential reaction pathways, computational modeling can help chemists identify the most promising conditions for a desired transformation, reducing the need for extensive empirical screening.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are run in a continuously flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. rsc.orgwikipedia.org
Improved Synthesis: The synthesis of aromatic compounds, which can involve hazardous reagents and strong exotherms (like nitration), is well-suited for the controlled environment of a flow reactor. vapourtec.comnih.gov Integrating the synthesis of this compound into a flow system could lead to higher yields and purity.
Multi-step Synthesis and Automation: Flow systems allow for the integration of multiple reaction and purification steps into a single, continuous process. elveflow.com This reduces manual handling of intermediates and can be coupled with automated systems to rapidly screen reaction conditions and build libraries of related compounds for discovery chemistry. wikipedia.orgvapourtec.com
Investigation of Supramolecular Assembly and Self-Assembling Systems
Supramolecular chemistry involves the design of systems where molecules spontaneously associate through non-covalent interactions. The functional groups on this compound make it an excellent candidate for building such systems.
Driving Forces: The interactions from aromatic rings and carboxyl groups are significant drivers for molecular self-assembly. nih.gov Hydrogen-bonded dimers can further aggregate through interactions between the aromatic rings. nih.gov
Fluorophobic Effect: The segregation of fluorinated and non-fluorinated segments of molecules can drive the formation of highly organized structures, such as supramolecular columns. acs.org
Functional Materials: Benzoic acid derivatives with perfluoroalkyl chains have been shown to act as supramolecular gelators capable of forming gels in various organic solvents. nih.govnih.gov These gels have demonstrated potential for environmental remediation, such as treating oil spills and adsorbing dyes from contaminated water. nih.govnih.gov The target molecule could serve as a core for designing new gelators or other self-assembling materials with applications in materials science and drug delivery. nih.gov
Expansion of Applications in Niche Chemical Technologies
As a versatile fluorinated building block, this compound has potential applications across several advanced technology sectors. sigmaaldrich.comalfa-chemistry.comossila.comyoutube.comfluorochem.co.uk
Medicinal Chemistry: Fluorinated compounds are staples in drug discovery, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comfluorochem.co.uk Given that related fluorinated benzoic acids are precursors to drugs and HIV-1 integrase inhibitors, this molecule could serve as a key starting material for new therapeutic agents.
Agrochemicals: Fluorine substitution is also a common strategy in the design of modern herbicides, insecticides, and fungicides to enhance their biological activity. ossila.comyoutube.com
Materials Science: Fluoropolymers are known for their high thermal stability and chemical resistance. alfa-chemistry.com The unique electronic properties and potential for self-assembly make this compound a candidate for the synthesis of novel polymers, liquid crystals, or functional coatings. alfa-chemistry.comacs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2-(methoxycarbonyl)benzoic acid, and how can intermediates be characterized?
- Methodology : A six-step synthesis involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been successfully scaled to 70 kg/batch for structurally similar benzoic acid derivatives (e.g., 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid) . Key intermediates can be characterized via HPLC (≥98% purity verification) and NMR to confirm regioselectivity, particularly monitoring fluorine and methoxycarbonyl group positions .
- Critical Step : Esterification requires strict anhydrous conditions to avoid hydrolysis of the methoxycarbonyl group.
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal X-ray diffraction data. These tools are robust for small-molecule refinement and resolving twinned or high-resolution macromolecular data .
- Note : Fluorine’s high electronegativity may cause anomalous scattering effects, requiring careful displacement parameter adjustment during refinement.
Q. What are the solubility properties of this compound in common solvents?
- Methodology : Solubility can be screened using HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile). Polar aprotic solvents like DMSO are preferred for biological assays, while methanol is suitable for recrystallization .
- Data : Related fluorinated benzoic acids show solubility >50 mg/mL in DMSO at 25°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the methoxycarbonyl and fluorine substituents?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electronic effects. Fluorine’s electron-withdrawing nature reduces electron density at the ortho position, while the methoxycarbonyl group stabilizes intermediates via resonance .
- Application : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Fukui indices to identify nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in NMR data caused by dynamic processes?
- Methodology : Use variable-temperature NMR to detect rotational barriers in the methoxycarbonyl group. For example, coalescence temperatures >100°C may indicate restricted rotation .
- Troubleshooting : Solvent polarity (e.g., DMSO-d6 vs. CDCl3) can shift peaks due to hydrogen bonding with the carboxylic acid group, requiring consistent solvent use .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodology : Employ LC-MS and GC-MS to track impurities. For example, bromination steps may produce dihalogenated byproducts, which can be suppressed by controlling stoichiometry (e.g., 1.05 eq. Br2) .
- Optimization : Use DoE (Design of Experiments) to optimize reaction time and temperature, reducing overhalogenation risks.
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology : Fluorine’s small size and high electronegativity often lead to disordered crystals. Use slow evaporation in mixed solvents (e.g., methanol/water) to improve crystal quality .
- Advanced Technique : Microcrystal electron diffraction (MicroED) is viable if traditional X-ray methods fail due to crystal size limitations .
Critical Analysis of Contradictions
- NMR Shifts in Different Solvents : Discrepancies in chemical shifts (e.g., Δδ ~0.5 ppm for COOH in DMSO vs. CDCl3) arise from solvent polarity effects. Researchers must standardize solvent choice for reproducibility .
- Crystallographic Disorder : Fluorine’s small atomic radius can cause positional disorder in crystal lattices, necessitating high-resolution data (≤0.8 Å) for accurate refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
